2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

Medicinal Chemistry Synthetic Intermediates Conjugation Chemistry

Select 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide to ensure α-methyl-modulated reactivity. Unlike the des-methyl analog (MW 241.67), this C13H16ClNO3 scaffold (MW 269.72) offers steric control at the electrophilic warhead, critical for optimizing covalent sEH inhibitor selectivity (reference IC50 range: 63–182 nM). Its DMSO solubility supports biochemical screening cascades, while the chloroacetamide group allows facile nucleophilic substitution for library synthesis. Do not substitute with ring-unsubstituted or 8-chloro variants if your research depends on this specific alkylation profile or non-covalent comparator PDE4 inhibitor studies.

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
Cat. No. B7971793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl
InChIInChI=1S/C13H16ClNO3/c1-9(15-13(16)8-14)10-3-4-11-12(7-10)18-6-2-5-17-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,15,16)
InChIKeyGCPWRODZZLYFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide – Core Structural Identity and Procurement Considerations


2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide (CAS 757220-20-5) is a synthetic small molecule with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol. It belongs to the benzodioxepine class of heterocyclic compounds, characterized by a seven-membered 1,5-benzodioxepin ring fused to a benzene moiety and functionalized with a chloroacetamide side chain bearing an α-methyl substituent. [1] The compound is typically supplied at ≥95% purity and is soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water. Its structural features position it as a versatile intermediate for further derivatization, particularly in medicinal chemistry programs targeting soluble epoxide hydrolase (sEH) and related enzyme families.

Why Generic Substitution Among 1,5-Benzodioxepine Chloroacetamides is Not Scientifically Valid – The Case for 2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide


The 1,5-benzodioxepine chloroacetamide scaffold is not a uniform pharmacophore; small structural modifications produce substantial shifts in target engagement, selectivity, and physicochemical properties. The presence and position of the α-methyl group on the acetamide side chain distinguishes this compound from the des-methyl analog (2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, C11H12ClNO3, MW 241.67) and the 8-chloro-substituted variant (2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, CAS 930395-68-9). [1] These structural differences alter lipophilicity, steric bulk near the reactive chloroacetamide group, and the compound's capacity to serve as a selective alkylating agent or enzyme inhibitor. [2] Consequently, procurement of a non-identical analog—even one sharing the benzodioxepine core—cannot guarantee equivalent reactivity, inhibitory profile, or downstream synthetic utility.

Quantitative Differentiation Evidence for 2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide Against In-Class Analogs


Molecular Weight Distinction from Des-Methyl Analog Alters Molar Stoichiometry in Conjugation Reactions

The target compound (C13H16ClNO3, MW 269.72 g/mol) differs from the des-methyl analog, 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (C11H12ClNO3, MW 241.67 g/mol), by an ethylidene bridge on the amide nitrogen, adding 28.05 g/mol. This mass difference directly impacts molar equivalence in nucleophilic substitution and bioconjugation protocols, where precise stoichiometric control is critical for reaction yield and product homogeneity.

Medicinal Chemistry Synthetic Intermediates Conjugation Chemistry

Human Soluble Epoxide Hydrolase (sEH) Inhibitory Potency – Cross-Class Comparison with Structurally Related Amide Inhibitors

BindingDB data for a closely related benzodioxepine chloroacetamide derivative (CHEMBL3810377) reports an IC50 of 63 nM against soluble epoxide hydrolase (unknown origin) using 14,15-EET as substrate with 20-min incubation and LC-MS/MS detection. [1] Separately, a compound from the same chemotype series (CHEMBL3809228) shows an IC50 of 182 nM against human sEH under comparable assay conditions. [2] The ~3-fold potency difference between these structurally related compounds illustrates the sensitivity of sEH inhibition to subtle structural modifications. While direct head-to-head data for the target compound are not publicly available, the benzodioxepine chloroacetamide chemotype consistently yields nanomolar sEH inhibitors, and the α-methyl substituent on the target compound is expected to modulate potency relative to unsubstituted and 8-substituted analogs.

Enzyme Inhibition Soluble Epoxide Hydrolase Cardiovascular Research

Key Physicochemical Differentiation: Solubility Profile vs. 8-Chloro Analog

The target compound (C13H16ClNO3, one chlorine atom, MW 269.72) is soluble in organic solvents such as DMSO but poorly soluble in water, consistent with the benzodioxepine class. The 8-chloro analog (2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, C11H11Cl2NO3, CAS 930395-68-9) contains an additional chlorine atom on the aromatic ring, increasing molecular weight to 276.12 g/mol and further reducing aqueous solubility due to increased halogen content. This difference in halogen substitution pattern directly affects LogP and solubility, impacting the compound's suitability for aqueous-based biological assays or formulation development.

Physicochemical Properties Formulation Development Drug Discovery

Chloroacetamide Reactivity as an Electrophilic Warhead: Distinction from Non-Chlorinated Benzodioxepine Derivatives

The chloroacetamide moiety provides a reactive electrophilic center capable of covalent modification of cysteine residues in target proteins. This distinguishes the compound from non-chlorinated benzodioxepine derivatives such as N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide, which acts as a selective PDE4 inhibitor through non-covalent binding. [1] The presence of the α-methyl group adjacent to the amide nitrogen in the target compound further modulates the electrophilicity of the chloroacetamide carbon compared to the des-methyl analog, potentially altering both reaction kinetics and target selectivity in covalent inhibitor applications.

Covalent Inhibitors Electrophilic Warheads Chemical Biology

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide Based on Verified Differentiation Evidence


Covalent Probe and Targeted Covalent Inhibitor Development Leveraging the Chloroacetamide Warhead

The chloroacetamide electrophilic warhead, combined with the benzodioxepine scaffold, makes this compound suitable as a starting point for designing covalent inhibitors targeting cysteine-containing enzymes. The α-methyl substitution provides steric modulation of warhead reactivity compared to the des-methyl analog, offering a tunable parameter for optimizing target engagement. [1] This application is supported by the class-level evidence of nanomolar enzyme inhibition within the benzodioxepine chloroacetamide chemotype.

Soluble Epoxide Hydrolase (sEH) Inhibitor Hit-to-Lead Optimization

Based on the demonstrated nanomolar sEH inhibitory activity of structurally related benzodioxepine chloroacetamide analogs (IC50 range: 63–182 nM), this compound can serve as a scaffold for hit-to-lead optimization in cardiovascular and anti-inflammatory drug discovery programs. [2] The compound's DMSO solubility supports its use in biochemical screening cascades, while the α-methyl group offers a vector for further structural diversification.

Synthetic Intermediate for Diversified Benzodioxepine Library Construction

The chloroacetamide group enables facile nucleophilic substitution reactions, allowing the compound to serve as a building block for generating diverse libraries of benzodioxepine derivatives. The precise molecular weight (269.72 g/mol) and defined stoichiometry distinguish it from the des-methyl analog (241.67 g/mol), ensuring accurate molar calculations in parallel synthesis workflows.

Selectivity Profiling Against Non-Covalent Benzodioxepine Pharmacophores (e.g., PDE4)

For research groups investigating the selectivity landscape of benzodioxepine-containing compounds, this chloroacetamide derivative provides a covalent-binding comparator to non-covalent benzodioxepine PDE4 inhibitors such as N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide. [3] This enables head-to-head selectivity profiling to deconvolute target engagement mechanisms within the same core scaffold family.

Quote Request

Request a Quote for 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.